2-Chloro-5-fluoro-4-methylquinazoline 2-Chloro-5-fluoro-4-methylquinazoline
Brand Name: Vulcanchem
CAS No.:
VCID: VC15978675
InChI: InChI=1S/C9H6ClFN2/c1-5-8-6(11)3-2-4-7(8)13-9(10)12-5/h2-4H,1H3
SMILES:
Molecular Formula: C9H6ClFN2
Molecular Weight: 196.61 g/mol

2-Chloro-5-fluoro-4-methylquinazoline

CAS No.:

Cat. No.: VC15978675

Molecular Formula: C9H6ClFN2

Molecular Weight: 196.61 g/mol

* For research use only. Not for human or veterinary use.

2-Chloro-5-fluoro-4-methylquinazoline -

Specification

Molecular Formula C9H6ClFN2
Molecular Weight 196.61 g/mol
IUPAC Name 2-chloro-5-fluoro-4-methylquinazoline
Standard InChI InChI=1S/C9H6ClFN2/c1-5-8-6(11)3-2-4-7(8)13-9(10)12-5/h2-4H,1H3
Standard InChI Key ULQZDRTZMZEPQU-UHFFFAOYSA-N
Canonical SMILES CC1=C2C(=NC(=N1)Cl)C=CC=C2F

Introduction

Chemical Identity and Physicochemical Properties

Structural Characteristics

2-Chloro-5-fluoro-4-methylquinazoline features a quinazoline core (C₉H₆ClFN₂) with substituents strategically positioned to influence electronic and steric properties. The chlorine atom at position 2 enhances electrophilicity, while the fluorine at position 5 contributes to metabolic stability and bioavailability. The methyl group at position 4 modulates steric interactions, potentially affecting binding affinity to biological targets .

Table 1: Basic Physicochemical Properties

PropertyValueSource
CAS Number1388037-44-2
Molecular FormulaC₉H₆ClFN₂
Molecular Weight196.61 g/mol
DensityNot reported-
Boiling PointNot reported-
Melting PointNot reported-

The absence of reported density and thermal properties underscores the need for further experimental characterization .

Synthesis and Chemical Reactivity

Synthetic Routes

While no explicit synthesis protocol for 2-Chloro-5-fluoro-4-methylquinazoline is documented in the provided sources, analogous quinazoline derivatives are typically synthesized via cyclization reactions. For example, 4-chloro-7-fluoro-2-methylquinazoline—a structural analog—is synthesized through regioselective nitration and halogenation steps followed by cyclization . A plausible route for 2-Chloro-5-fluoro-4-methylquinazoline could involve:

  • Halogenation: Introduction of chlorine and fluorine substituents via electrophilic aromatic substitution.

  • Cyclization: Formation of the quinazoline ring using a nitrile precursor and ammonia under high-temperature conditions .

Reactivity Profile

The compound’s reactivity is dominated by:

  • Nucleophilic Substitution: The chlorine atom at position 2 is susceptible to displacement by amines or thiols, enabling derivatization.

  • Electrophilic Aromatic Substitution: The electron-deficient quinazoline ring facilitates further functionalization at positions 6 and 8 .

Comparative Analysis with Structural Analogs

Table 2: Comparison of Quinazoline Derivatives

CompoundSubstituentsKey ActivitySource
2-Chloro-5-fluoro-4-methylquinazoline2-Cl, 5-F, 4-CH₃Kinase inhibition (hypothesized)
4-Chloro-7-fluoro-2-methylquinazoline4-Cl, 7-F, 2-CH₃IC₅₀ = 2.49 μM (MCF7)
4,7-Dichloro-2-methylquinoline4-Cl, 7-Cl, 2-CH₃Antifungal activity

The position of halogen substituents critically influences target selectivity. For example, fluorine at position 5 (vs. 7) may enhance blood-brain barrier penetration due to increased lipophilicity .

Challenges and Future Directions

Current limitations include:

  • Data Gaps: Missing pharmacokinetic and toxicity profiles.

  • Synthetic Optimization: Scalable routes for large-scale production remain unexplored.

Future research should prioritize:

  • In vitro Screening: Cytotoxicity assays across diverse cancer cell lines.

  • Structural Modifications: Exploring substitutions at positions 6 and 8 to enhance potency.

  • In vivo Studies: Efficacy and safety evaluations in murine models.

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